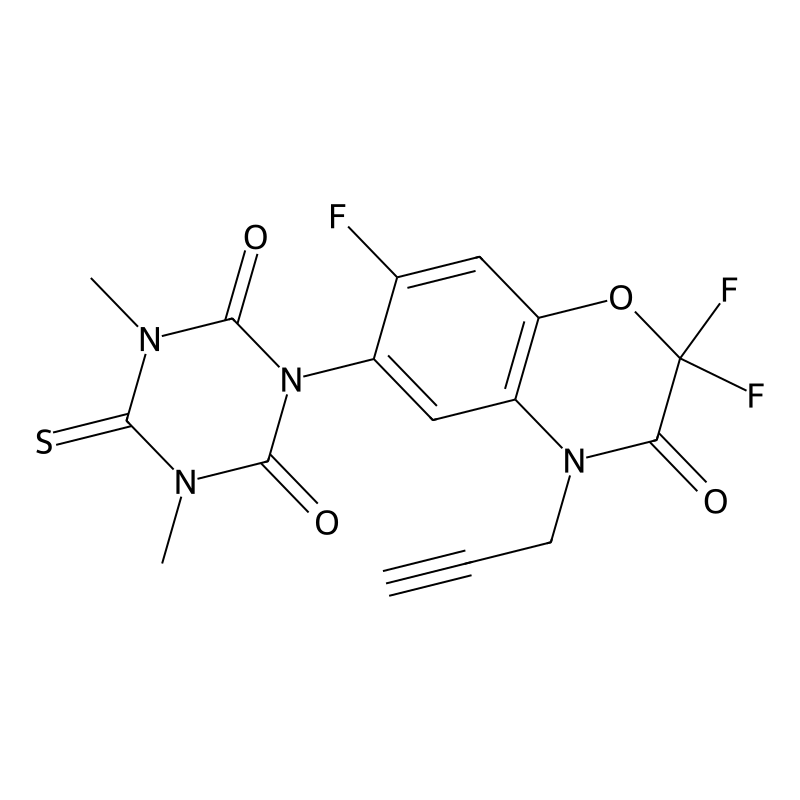Trifludimoxazin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Weed Control
Specific Scientific Field: This application falls under the field of Agronomy, specifically weed control in cotton cultivation .
Summary of the Application: Trifludimoxazin is a new protoporphyrinogen oxidase–inhibiting herbicide. It’s being evaluated for use as a soil-residual active herbicide treatment in cotton for control of small-seeded annual broadleaf weeds .
Methods of Application or Experimental Procedures: The herbicide vertical mobility experiment used a completely randomized design with three replications for each soil by herbicide combination and the experiment was conducted twice . The packed soil columns were irrigated with a rainfall simulator to bring each soil to field capacity .
Results or Outcomes: The study found that Trifludimoxazin has potential for use in cotton cultivation, offering a new option for weed control .
Application in Sustainable Weed Control Programs
Specific Scientific Field: This application is in the field of Sustainable Agriculture, focusing on weed management .
Summary of the Application: The biorational design of the new PPO inhibitor Trifludimoxazin is being highlighted for the future of PPO-inhibitor development. It’s being discussed in the context of sustainable weed control programs using PPO inhibitors .
Results or Outcomes: The future of effective and sustainable PPO-inhibitor use relies on the development of new chemistries that maintain activity on resistant biotypes and the promotion of responsible stewardship of PPO inhibitors both new and old .
Trifludimoxazin is a novel herbicide classified as a protoporphyrinogen IX oxidase inhibitor, specifically targeting the enzyme protoporphyrinogen oxidase 2. It is designed to combat herbicide-resistant weeds by effectively inhibiting the mutated forms of this enzyme found in various weed species. The chemical formula for trifludimoxazin is CHFNOS, with a molecular weight of 412.34 g/mol . Its unique structure allows it to bind effectively to the target site, making it a promising candidate for weed management strategies.
The primary biological activity of trifludimoxazin lies in its ability to inhibit protoporphyrinogen IX oxidase, which is crucial for chlorophyll synthesis in plants. By inhibiting this enzyme, trifludimoxazin disrupts the metabolic pathways leading to chlorophyll production, resulting in plant death. Studies have shown that it effectively inhibits various PPO2 enzymes carrying target site mutations, making it a viable option against resistant weed populations . The herbicide has demonstrated strong efficacy against broadleaf weeds, including species that have developed resistance to other herbicides.
- Formation of the Triazine Core: This step involves cyclization reactions using appropriate reagents.
- Introduction of Functional Groups: Further reactions are conducted to add the thioxo group and trifluoromethyl moiety.
- Purification and Characterization: The final product is purified through crystallization or chromatography and characterized using techniques such as NMR and mass spectrometry .
Trifludimoxazin is primarily used as an herbicide in agricultural settings. Its main applications include:
- Weed Control: Effective against a wide range of broadleaf weeds, particularly those resistant to other herbicides.
- Crop Protection: Utilized in various crops to enhance yield by managing weed competition.
- Research Tool: Employed in studies investigating herbicide resistance mechanisms in plants .
Trifludimoxazin shares structural and functional similarities with several other herbicides that inhibit protoporphyrinogen oxidase. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |
|---|---|---|---|
| Fomesafen | CHClNOS | PPO inhibitor | Effective against certain resistant species |
| Saflufenacil | CHFNOS | PPO inhibitor | Fast-acting with low application rates |
| Oxadiazon | CHNOS | PPO inhibitor | Broad-spectrum activity across various crops |
| Trifludimoxazin | CHFNOS | PPO inhibitor | Specifically designed for mutated PPO enzymes |
Trifludimoxazin stands out due to its targeted action against mutated forms of protoporphyrinogen oxidase, making it particularly effective against resistant weed populations where other herbicides may fail .








